molecular formula C18H21N5O2 B2929553 2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176202-01-8

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

Cat. No.: B2929553
CAS No.: 2176202-01-8
M. Wt: 339.399
InChI Key: AVOFXMYSNARQAT-UHFFFAOYSA-N
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Description

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological and pharmacological activities

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of their target enzymes, thereby disrupting the signaling pathways they regulate . This can lead to changes in cellular processes controlled by these pathways.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of protein tyrosine kinases and PI3K, it could affect pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, survival, and growth .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it inhibits protein tyrosine kinases and PI3K, it could potentially suppress cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs could lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine and phenylamine under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-morpholin-4-yl-N-phenyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(20-15-6-2-1-3-7-15)23-8-4-5-14-13-19-17(21-16(14)23)22-9-11-25-12-10-22/h1-3,6-7,13H,4-5,8-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOFXMYSNARQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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